molecular formula C15H23NO4 B8719549 (4-((2,2-Dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methanol

(4-((2,2-Dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methanol

Cat. No. B8719549
M. Wt: 281.35 g/mol
InChI Key: VFTVLJIUDVSDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((2,2-Dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methanol is a useful research compound. Its molecular formula is C15H23NO4 and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-((2,2-Dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2,2-Dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-((2,2-Dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methanol

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methanol

InChI

InChI=1S/C15H23NO4/c1-10-5-16-13(6-17)11(2)14(10)18-7-12-8-19-15(3,4)20-9-12/h5,12,17H,6-9H2,1-4H3

InChI Key

VFTVLJIUDVSDAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-2,3,5-trimethylpyridine 1-oxide (5.06 g, 18 mmol) obtained in the step (11e) was mixed with acetic anhydride (50 ml, 529 mmol) and the mixture was stirred at 85° C. for 1.5 hours. After cooled to room temperature, the reaction mixture was concentrated. Methanol (50 ml) and a 5N aqueous sodium hydroxide solution (50 ml, 250 mmol) were added to the residue and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was concentrated and the residue was separated between water and ethyl acetate. The organic layer was washed with a 1N aqueous sodium hydroxide solution twice and dried over anhydrous magnesium sulfate, filtered and concentrated to obtain the title compound (3.02 g, yield: 59.6%) as a brown oil.
Name
4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-2,3,5-trimethylpyridine 1-oxide
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
59.6%

Synthesis routes and methods II

Procedure details

To (4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methanol monohydrate (690 g), toluene was added to perform azeotropic dehydration (2.1 L×5, 1.75 L×1). To the concentrated product obtained, toluene (393 mL) was added to obtain a toluene solution (921 g) of (4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methanol.
Name
(4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methanol monohydrate
Quantity
690 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
921 g
Type
solvent
Reaction Step Two

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